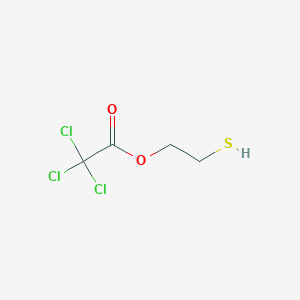
2-sulfanylethyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfanylethyl trichloroacetate is a chemical compound with the molecular formula C4H5Cl3O2S. It contains a total of 15 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 sulfur atom, and 3 chlorine atoms . This compound is characterized by the presence of an ester group and a thiol group, making it a versatile molecule in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and trichloroethanol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-sulfanylethyl trichloroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trichloro-, methyl ester: Similar ester structure but lacks the thiol group.
Acetic acid, mercapto-: Contains a thiol group but lacks the trichloro substitution.
Trichloroacetic acid: Contains the trichloro group but lacks the ester and thiol functionalities.
Uniqueness
2-sulfanylethyl trichloroacetate is unique due to the presence of both ester and thiol groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
13306-59-7 |
|---|---|
Formule moléculaire |
C4H5Cl3O2S |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
Clé InChI |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
13306-59-7 |
Synonymes |
Trichloroacetic acid 2-mercaptoethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















